molecular formula C12H8INO3 B2894120 1-(3-Iodophenyl)-6-oxopyridine-3-carboxylic acid CAS No. 1280662-44-3

1-(3-Iodophenyl)-6-oxopyridine-3-carboxylic acid

Cat. No. B2894120
CAS RN: 1280662-44-3
M. Wt: 341.104
InChI Key: DZPGZZRANARKIP-UHFFFAOYSA-N
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Description

The compound “1-(3-Iodophenyl)-6-oxopyridine-3-carboxylic acid” is a complex organic molecule. It contains an iodophenyl group, a pyridine ring, and a carboxylic acid group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving iodination, ring formation, and carboxylation .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the iodophenyl group, the pyridine ring, and the carboxylic acid group .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, including those typical of iodophenyl compounds, pyridines, and carboxylic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the iodine atom could potentially make the compound relatively heavy and possibly reactive .

Scientific Research Applications

Catalytic and Synthetic Applications

Compounds bearing functional groups similar to 1-(3-Iodophenyl)-6-oxopyridine-3-carboxylic acid have been investigated for their catalytic properties and potential in synthetic applications. For example, the use of 2-iodoxybenzenesulfonic acid as an extremely active catalyst for the selective oxidation of alcohols to aldehydes, ketones, and carboxylic acids demonstrates the importance of iodine-containing compounds in facilitating chemical transformations (Uyanik, Akakura, & Ishihara, 2009). This research highlights the potential for compounds like 1-(3-Iodophenyl)-6-oxopyridine-3-carboxylic acid to serve as catalysts or intermediates in organic synthesis.

Material Science and Coordination Chemistry

The design and synthesis of metal-organic frameworks (MOFs) utilizing carboxylic acid derivatives underscore the utility of such compounds in constructing advanced materials. Liu et al. (2009) reported on lanthanide-organic frameworks constructed using 1-hydro-6-oxopyridine-3-carboxylate and oxalate ligands, showcasing the application of pyridine-carboxylic acid derivatives in fabricating structures with potential utility in gas storage, separation, and catalysis (Liu, Xiong, Zhang, Du, & Zhu, 2009). These findings indicate that compounds related to 1-(3-Iodophenyl)-6-oxopyridine-3-carboxylic acid could be valuable in the development of new materials with specialized functions.

Pharmaceutical Intermediates and Biological Activity

Research on the synthesis and characterization of compounds structurally related to 1-(3-Iodophenyl)-6-oxopyridine-3-carboxylic acid has implications for pharmaceutical development. For instance, the study of 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid as an important intermediate in the synthesis of the anticoagulant apixaban highlights the role of complex organic molecules in drug synthesis (Wang, Suo, Zhang, Hou, & Li, 2017). Such studies suggest that derivatives of 1-(3-Iodophenyl)-6-oxopyridine-3-carboxylic acid could serve as valuable intermediates in the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s used as a drug or a reactant in a chemical reaction, the mechanism of action would depend on the specific context .

Future Directions

The potential future directions for this compound would depend on its intended use. It could potentially be used in a variety of applications, from pharmaceuticals to materials science, depending on its properties .

properties

IUPAC Name

1-(3-iodophenyl)-6-oxopyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8INO3/c13-9-2-1-3-10(6-9)14-7-8(12(16)17)4-5-11(14)15/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPGZZRANARKIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)N2C=C(C=CC2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

CAS RN

1280662-44-3
Record name 1-(3-iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
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